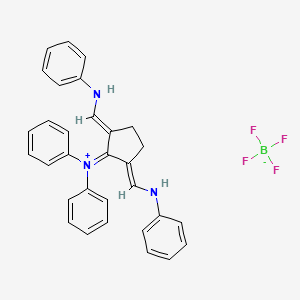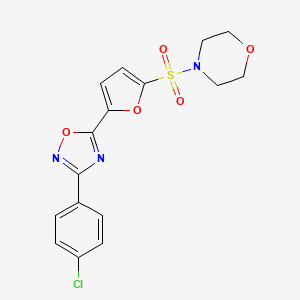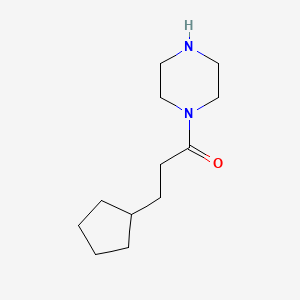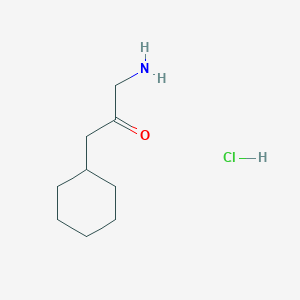
2-Cyclohexyl-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Cyclohexyl-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone, also known as CMET, is a chemical compound that has been widely used in scientific research. This compound is a thiazepane derivative that has been shown to have potential therapeutic effects in a variety of diseases.
Scientific Research Applications
Analytical Reference Standard
This compound serves as an analytical reference standard in forensic chemistry and toxicology. It’s used to identify and quantify substances within a sample during forensic analysis. As a reference standard, it provides a baseline to compare against unknown compounds in legal and clinical settings .
Research in Synthetic Cathinones
“2-Cyclohexyl-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone” is part of a class of drugs known as synthetic cathinones . Researchers study its structure, pharmacology, and toxicology to understand its effects and potential risks. This research is crucial for developing early warning systems for new psychoactive substances .
Mass Spectrometry Applications
In mass spectrometry , this compound can be used to develop methods for detecting and characterizing new synthetic cathinones. Its known properties help in calibrating instruments and validating methods for accurate mass spectral analysis .
Forensic Drug Standards
As a forensic drug standard , it aids in the calibration of equipment used to detect controlled substances. It’s essential for maintaining the accuracy and reliability of drug testing in forensic laboratories .
Toxicological Studies
Toxicologists use this compound to study the toxicological profiles of synthetic cathinones. It helps in understanding the metabolism, distribution, and potential toxicity of these substances in biological systems .
Psychoactive Substance Research
The compound is utilized in researching the effects of psychoactive substances . By studying its interaction with biological receptors, scientists can infer the psychoactive properties and potential abuse patterns of related compounds .
Development of Early Warning Systems
Data from the study of this compound contribute to early warning systems that monitor new psychoactive substances. These systems are vital for public health and safety, as they provide timely information on emerging drug threats .
Legislative Policy Support
Research on this compound supports legislative policies by providing scientific evidence needed to regulate new synthetic cathinones. It helps policymakers understand the implications of these substances and enact appropriate controls .
properties
IUPAC Name |
2-cyclohexyl-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O2S/c21-18(13-16-5-2-1-3-6-16)20-7-4-12-23-15-17(20)14-19-8-10-22-11-9-19/h16-17H,1-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYGUGZFNZDGHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCCSCC2CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2926096.png)
![(3,5-dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2926097.png)


![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methoxy-3-methylphenyl)methanone](/img/structure/B2926102.png)
![1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B2926105.png)


![7-[(4-{[1,4'-bipiperidine]-1'-carbonyl}phenyl)methyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2926108.png)
![7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2926109.png)

![2,5-dichloro-N-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2926111.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2926112.png)